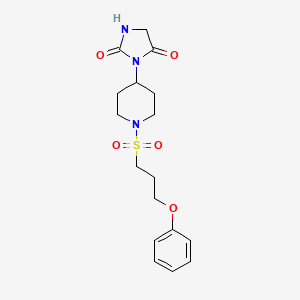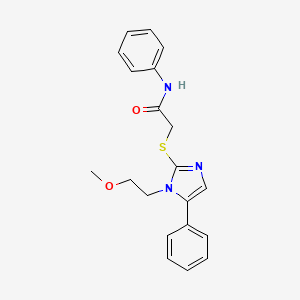
2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide” is a complex organic molecule. It contains a phenyl-imidazole moiety, a thioether linkage, and an acetamide group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its various functional groups. The phenyl rings could participate in π-π stacking interactions, and the polar groups (like the acetamide) could form hydrogen bonds .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the imidazole ring is a common motif in biologically active compounds and can participate in various chemical reactions . The thioether linkage might also be susceptible to oxidation or other transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups could increase its solubility in polar solvents .Applications De Recherche Scientifique
Anticonvulsant Activity
This compound has been studied for its potential anticonvulsant activity. A study by Aktürk et al. (2002) synthesized various omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives, including those with methoxyl, methyl, nitro, and chloro substituents, and assessed their anticonvulsant activity against seizures induced by maximal electroshock. The findings indicated significant anticonvulsant properties in some of these derivatives (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Anticancer Activities
Research has also focused on the potential anticancer activities of related imidazole derivatives. Duran and Demirayak (2012) synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives and tested them against a variety of human tumor cell lines. Certain compounds showed significant activity against melanoma-type cell lines, highlighting the compound's potential in cancer research (Duran & Demirayak, 2012).
Cytotoxic Activity for Cancer Treatment
Another study by Ding et al. (2012) investigated novel compounds with imidazo[2,1-b]thiazole scaffolds for their cytotoxicity against human cancer cell lines. These compounds exhibited potential as inhibitors against certain cancer cell lines, including MDA-MB-231, a breast cancer cell line. This suggests a promising application in the development of new cancer therapies (Ding et al., 2012).
Antimicrobial Activities
The antimicrobial potential of imidazole derivatives has been explored as well. Daraji et al. (2021) synthesized 2-((5-acetyl-1-(phenyl)-4-methyl-1H-imidazol-2-yl)thio)-N-(4-((benzyl)oxy)phenyl) acetamide derivatives and evaluated their activity against various bacteria. These compounds showed significant antibacterial activity, particularly against resistant strains like MRSA (Daraji, Rajani, Rajani, Pithawala, Jayanthi, & Patel, 2021).
Sugar-Protein Conjugation
Additionally, 2-imino-2-methoxyethyl 1-thioglycosides, derivatives of the compound , have been utilized in biochemistry for attaching sugars to proteins. Lee, Stowell, and Krantz (1976) developed a method using these derivatives, demonstrating their utility in biochemical research (Lee, Stowell, & Krantz, 1976).
Orientations Futures
Mécanisme D'action
Target of Action
The compound, also known as 2-{[1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide, has been found to target palladium (Pd) and platinum (Pt) in hydrochloric acid aqueous solutions . These metals are key members of the Platinum Group Metals (PGMs), which have wide applications in catalytic agents, electronic industries, and metal alloys .
Mode of Action
The compound acts as an extractant, separating Pd(II) and Pt(IV) from a hydrochloric acid aqueous solution . It coordinates with Pd(II) via the N atom in the benzimidazole ring of its molecules to form Pd(MOBI)2Cl2, where MOBI represents the compound . This indicates that the compound has a higher selectivity for Pd(II) than Pt(IV) .
Biochemical Pathways
The compound’s interaction with Pd(II) and Pt(IV) affects the biochemical pathways involved in the recovery and purification of these metals from ores or secondary resources . The compound’s high extraction efficiency and excellent separation selectivity enhance the separation of Pd and Pt by solvent extraction .
Pharmacokinetics
A related compound, 2-methoxy-1,4-naphthoquinone (mnq), has been found to exhibit potent potentiation with tetracyclines
Result of Action
The compound’s action results in the effective separation of Pd(II) and Pt(IV) from a hydrochloric acid aqueous solution . This separation is crucial for the recovery and purification of these metals, which are irreplaceable in many applications .
Action Environment
The compound’s action, efficacy, and stability are influenced by several environmental factors. For instance, the separation of Pd(II) and Pt(IV) is most effective under optimal conditions: a MOBI concentration of 0.005 mol·L−1, HCl concentration of 0.2 mol·L−1, an organic/aqueous (O/A) phase ratio of 1.0, and a contact time of 15 minutes .
Propriétés
IUPAC Name |
2-[1-(2-methoxyethyl)-5-phenylimidazol-2-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-25-13-12-23-18(16-8-4-2-5-9-16)14-21-20(23)26-15-19(24)22-17-10-6-3-7-11-17/h2-11,14H,12-13,15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIFXQCRCDHZSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CN=C1SCC(=O)NC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2955365.png)
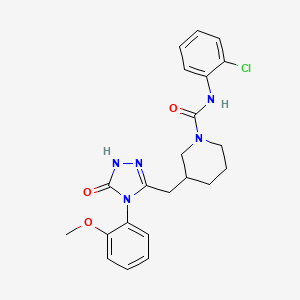
![1-(3-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2955371.png)
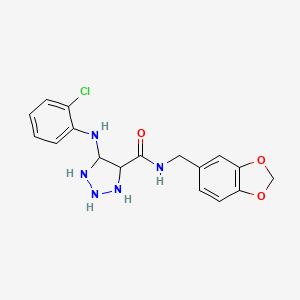
![3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2955374.png)
![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2955375.png)
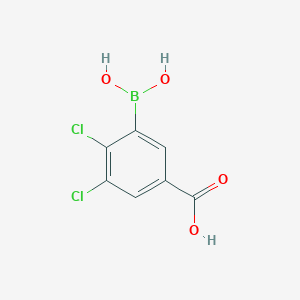

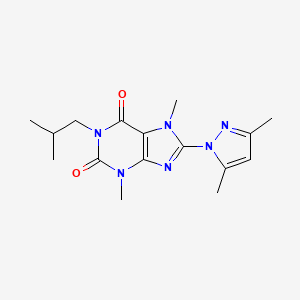
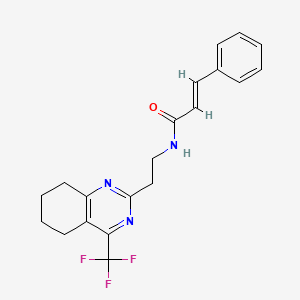
![(2R,3R)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol)](/img/no-structure.png)
![[1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine;dihydrochloride](/img/structure/B2955384.png)
![3-[3-Oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B2955385.png)
